molecular formula C19H24O9 B086541 4,15-Diacetylnivalenol CAS No. 14287-82-2

4,15-Diacetylnivalenol

Cat. No. B086541
CAS RN: 14287-82-2
M. Wt: 396.4 g/mol
InChI Key: PIHGROVBUUNPDW-SUWHGTQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,15-Diacetylnivalenol (4,15-DON) is a type of mycotoxin that is produced by the fungus Fusarium graminearum. This toxin is commonly found in cereal crops, such as wheat, barley, and maize, and can have a significant impact on human and animal health. In recent years, there has been increasing interest in understanding the synthesis, mechanism of action, and physiological effects of 4,15-DON.

Mechanism Of Action

The mechanism of action of 4,15-Diacetylnivalenol involves its interaction with ribosomes, which are responsible for protein synthesis in cells. 4,15-Diacetylnivalenol binds to the ribosome and inhibits protein synthesis, which can lead to a range of physiological effects, including inflammation and oxidative stress.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,15-Diacetylnivalenol are complex and can vary depending on the dose and duration of exposure. Studies have shown that 4,15-Diacetylnivalenol can cause inflammation, oxidative stress, and DNA damage in cells. These effects can have significant implications for human and animal health, particularly in the context of food safety.

Advantages And Limitations For Lab Experiments

One advantage of studying 4,15-Diacetylnivalenol in the lab is that it can be synthesized relatively easily and is readily available for research purposes. However, there are also limitations to studying 4,15-Diacetylnivalenol in the lab, including the fact that the effects of the toxin can vary depending on the dose and duration of exposure, as well as the fact that the effects of 4,15-Diacetylnivalenol may be influenced by other factors, such as the presence of other mycotoxins.

Future Directions

There are many future directions for research on 4,15-Diacetylnivalenol. One area of focus is understanding the long-term effects of exposure to the toxin, particularly in the context of food safety. Additionally, there is a need for more research on the mechanism of action of 4,15-Diacetylnivalenol and the biochemical and physiological effects of the toxin. Finally, there is a need for more research on the development of effective strategies for mitigating the impact of 4,15-Diacetylnivalenol on human and animal health.

Synthesis Methods

The synthesis of 4,15-Diacetylnivalenol involves the conversion of nivalenol (NIV) to 4,15-Diacetylnivalenol through the action of acetyltransferase enzymes. This process occurs naturally in the fungus Fusarium graminearum, which produces both NIV and 4,15-Diacetylnivalenol.

Scientific Research Applications

The scientific research on 4,15-Diacetylnivalenol has focused on understanding its mechanism of action and its effects on human and animal health. Studies have shown that 4,15-Diacetylnivalenol can cause a range of physiological effects, including inflammation, oxidative stress, and DNA damage. These effects can have significant implications for human and animal health, particularly in the context of food safety.

properties

CAS RN

14287-82-2

Product Name

4,15-Diacetylnivalenol

Molecular Formula

C19H24O9

Molecular Weight

396.4 g/mol

IUPAC Name

[(2R,3S,7R,9R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C19H24O9/c1-8-5-11-18(6-25-9(2)20,14(24)12(8)22)17(4)15(27-10(3)21)13(23)16(28-11)19(17)7-26-19/h5,11,13-16,23-24H,6-7H2,1-4H3/t11-,13-,14-,15-,16-,17?,18-,19?/m1/s1

InChI Key

PIHGROVBUUNPDW-SUWHGTQISA-N

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C

SMILES

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

synonyms

4,15-diacetylnivalenol
DNIV

Origin of Product

United States

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